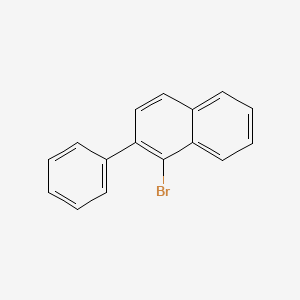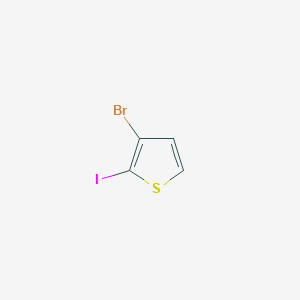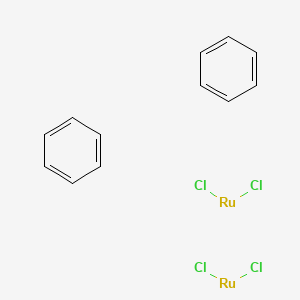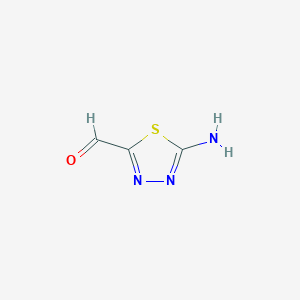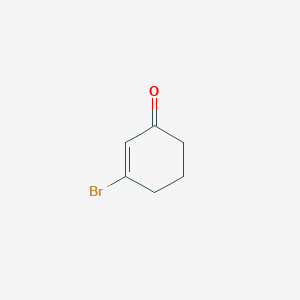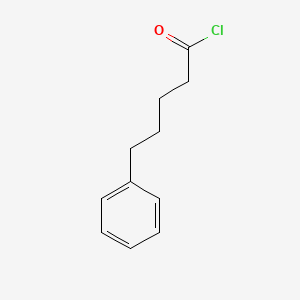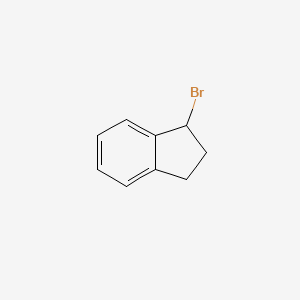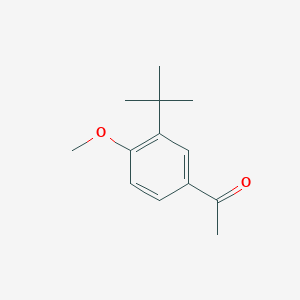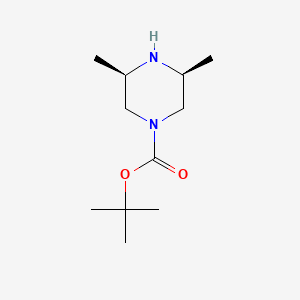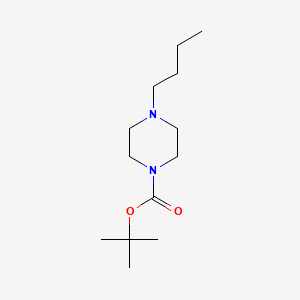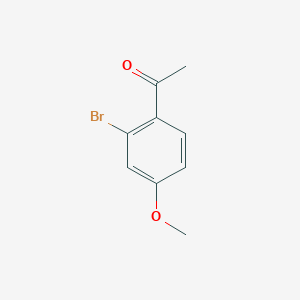
1-(2-Bromo-4-methoxyphenyl)ethanone
概要
説明
The compound 1-(2-Bromo-4-methoxyphenyl)ethanone is a brominated and methoxylated aromatic ketone. While the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and phenyl groups have been synthesized and characterized, indicating a general interest in such structures for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related brominated aromatic ketones typically involves halogenation and acylation reactions. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, the synthesis of enantiomerically pure diarylethanes started from a related bromophenyl methanone, indicating the versatility of such compounds in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones is characterized by the presence of a ketone functional group attached to a brominated aromatic ring. X-ray crystallography and computational methods such as DFT calculations are commonly used to determine and optimize the molecular structures of these compounds 10. The presence of bromine and methoxy groups can influence the electronic properties and molecular geometry, which are crucial for the compound's reactivity and potential applications.
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, coupling reactions, and nucleophilic substitutions, due to the presence of reactive sites on the molecule. The bromine atom can act as a good leaving group, facilitating reactions that form new carbon-carbon or carbon-heteroatom bonds . The ketone group also allows for reactions such as condensations and the formation of heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromo-4-methoxyphenyl)ethanone and related compounds are influenced by their molecular structure. The presence of electron-withdrawing and electron-donating groups such as bromine and methoxy, respectively, affect the compound's polarity, solubility, and reactivity. The optical and thermal properties of these compounds are also of interest, as demonstrated by studies on their crystal structures, UV-visible spectra, and thermal stability . The molecular electrostatic potential (MEP) maps provide insights into the charge distribution within the molecule, which is relevant for understanding its interactions with other molecules 10.
科学的研究の応用
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(2-Bromo-4-methoxyphenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .
- Method of Application: The process involves the use of Ammonium Bromide and Oxone. The reaction is carried out in a one-pot strategy .
- Results: The method provides a new and versatile way to synthesize alpha-Bromoketones .
Bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone
- Scientific Field: Biochemistry
- Application Summary: The compound is used in the bioreduction process to access important compounds .
- Method of Application: The bioreduction is performed using a carbonyl reductase from Novosphingobium aromaticivorans (CBR) .
- Results: The CBR could completely convert 100 g/L of 1-(3′-bromo-2′-methoxyphenyl)ethanone to (S)-1b .
Protein Tyrosine Phosphatase Inhibitor
- Scientific Field: Biochemistry
- Application Summary: “1-(2-Bromo-4-methoxyphenyl)ethanone” is used as a cell-permeable, covalent and potent protein tyrosine phosphatase inhibitor .
- Method of Application: The compound is used in its pure form and directly applied to the cells .
- Results: The compound effectively inhibits protein tyrosine phosphatase activity .
Anti-inflammatory Agent
- Scientific Field: Pharmacology
- Application Summary: “1-(2-Bromo-4-methoxyphenyl)ethanone” has been shown to suppress proinflammatory responses .
- Method of Application: The compound is used in its pure form and directly applied to the cells .
- Results: The compound effectively suppresses proinflammatory responses .
Synthesis of Various Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: “1-(2-Bromo-4-methoxyphenyl)ethanone” is used in the synthesis of various derivatives such as 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, and others .
- Method of Application: The process involves the use of different reagents and conditions for each derivative .
- Results: The method provides a versatile way to synthesize various derivatives of "1-(2-Bromo-4-methoxyphenyl)ethanone" .
Asymmetric Reduction
- Scientific Field: Biochemistry
- Application Summary: “1-(2-Bromo-4-methoxyphenyl)ethanone” is used in the asymmetric reduction process to access important compounds .
- Method of Application: The reduction is performed using a specific carbonyl reductase .
- Results: The reductase could completely convert the compound to its reduced form .
特性
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISNMVJZZPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443115 | |
| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)ethanone | |
CAS RN |
89691-67-8 | |
| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

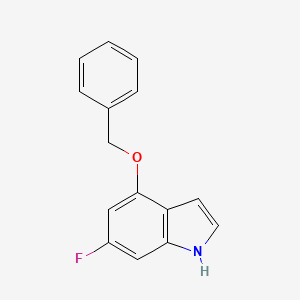
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)

